molecular formula C21H21BrN2O B2906570 6-bromo-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one CAS No. 355418-71-2

6-bromo-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one

Katalognummer B2906570
CAS-Nummer: 355418-71-2
Molekulargewicht: 397.316
InChI-Schlüssel: XUWWTBOSQWKYOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-bromo-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one is a synthetic compound that belongs to the quinoline family. It is a potent inhibitor of protein kinase B (PKB/Akt), which plays a crucial role in cell survival, proliferation, and metabolism. The compound has attracted significant attention in scientific research due to its potential applications in cancer therapy and other diseases.

Wirkmechanismus

6-bromo-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one inhibits PKB/Akt by binding to its ATP-binding site. This prevents the phosphorylation of downstream targets, including Bad and caspase-9, leading to apoptosis. The compound also downregulates the expression of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, further promoting apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 6-bromo-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one has been shown to have other biochemical and physiological effects. It can inhibit the proliferation of vascular smooth muscle cells, which may have implications for the treatment of cardiovascular diseases. The compound also has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 6-bromo-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one is its high potency and specificity for PKB/Akt inhibition. This makes it a valuable tool for studying the role of PKB/Akt in various biological processes. However, the compound has limited solubility in aqueous solutions, which may affect its bioavailability and limit its use in some experiments.

Zukünftige Richtungen

There are several potential future directions for research on 6-bromo-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one. One area of interest is the development of more potent and selective PKB/Akt inhibitors based on the quinoline scaffold. Another direction is the investigation of the compound's effects on other signaling pathways and biological processes, such as autophagy and metabolism. Finally, there is potential for the use of 6-bromo-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one in combination with other drugs or therapies for the treatment of cancer and other diseases.

Synthesemethoden

The synthesis of 6-bromo-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one involves a multistep process. The starting material is 2-aminobenzophenone, which is reacted with piperidine and formaldehyde to yield 2-(piperidin-1-ylmethyl)benzophenone. The intermediate is then reacted with 2-bromo-4'-methylacetophenone in the presence of a base to form 6-bromo-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one.

Wissenschaftliche Forschungsanwendungen

6-bromo-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one has been extensively studied for its potential applications in cancer therapy. PKB/Akt is overexpressed in many types of cancer, and its inhibition can induce apoptosis and inhibit tumor growth. Several studies have shown that 6-bromo-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one can effectively inhibit PKB/Akt and induce apoptosis in cancer cells, including breast, lung, and prostate cancer cells.

Eigenschaften

IUPAC Name

6-bromo-4-phenyl-3-(piperidin-1-ylmethyl)-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O/c22-16-9-10-19-17(13-16)20(15-7-3-1-4-8-15)18(21(25)23-19)14-24-11-5-2-6-12-24/h1,3-4,7-10,13H,2,5-6,11-12,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWWTBOSQWKYOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.